Methyl 2-methylhexadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylhexadecanoate can be synthesized through the esterification of 2-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: 2-methylhexadecanoic acid or 2-methylhexadecanone.
Reduction: 2-methylhexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylhexadecanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-methylhexadecanoate involves its interaction with various molecular targets and pathways. As a methyl ester, it can undergo hydrolysis to release 2-methylhexadecanoic acid, which can then participate in metabolic pathways related to lipid synthesis and degradation . The compound’s effects are mediated through its incorporation into lipid bilayers and its influence on membrane fluidity and function .
Comparison with Similar Compounds
Methyl hexadecanoate (methyl palmitate): Similar in structure but lacks the methyl group at the 2-position.
Methyl octadecanoate (methyl stearate): An 18-carbon methyl ester without the methyl substitution.
Methyl 2-methylheptadecanoate: A similar compound with an additional carbon in the chain.
Uniqueness: Methyl 2-methylhexadecanoate is unique due to the presence of the methyl group at the 2-position, which influences its physical and chemical properties. This structural feature can affect its reactivity, solubility, and interaction with biological systems, making it distinct from other methyl esters .
Properties
CAS No. |
2490-53-1 |
---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
methyl 2-methylhexadecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20-3/h17H,4-16H2,1-3H3 |
InChI Key |
OAMQXAKDCJRWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C(=O)OC |
Origin of Product |
United States |
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